Technical Monograph: 5-Amino-4-methyl-1-(3-thienylmethyl)pyrazole
Technical Monograph: 5-Amino-4-methyl-1-(3-thienylmethyl)pyrazole
This technical guide details the structural properties, synthesis, and medicinal chemistry applications of 5-amino-4-methyl-1-(3-thienylmethyl)pyrazole , a specialized heterocyclic building block.
Executive Summary
5-amino-4-methyl-1-(3-thienylmethyl)pyrazole (hereafter referred to as AMTP-Th ) represents a high-value pharmacophore in modern drug discovery. Belonging to the class of N-substituted 5-aminopyrazoles, this scaffold serves as a critical bioisostere for phenyl-substituted pyrazoles, offering improved lipophilicity profiles and metabolic stability due to the thiophene moiety.
Its primary utility lies in Fragment-Based Drug Discovery (FBDD) targeting:
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Protein Kinases: Specifically p38 MAPK and FGFR pathways, where the 5-amino group serves as a hinge binder.
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GPCRs: As a core scaffold for allosteric modulators.
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Synthetic Intermediates: Precursor for fused bicyclic systems like pyrazolo[1,5-a]pyrimidines.
Chemical Structure & Properties[2][3][4][5][6][7][8]
Structural Breakdown
The molecule consists of a central pyrazole ring substituted at three key positions:
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N1 Position: A (3-thienyl)methyl group.[1] The methylene bridge confers rotational freedom, allowing the thiophene ring to occupy hydrophobic pockets (e.g., the Gatekeeper region in kinases).
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C4 Position: A Methyl group. This small lipophilic moiety restricts conformation and often improves selectivity by clashing with residues in off-target proteins.
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C5 Position: An Amino (-NH₂) group. This is the primary hydrogen bond donor (HBD) and nucleophilic handle for further elaboration.
Physiochemical Profile (Calculated)
| Property | Value (Approx.) | Implication |
| Molecular Formula | C₉H₁₁N₃S | -- |
| Molecular Weight | 193.27 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant) |
| cLogP | 1.8 - 2.1 | Good membrane permeability; amenable to oral bioavailability |
| TPSA | ~50 Ų | High potential for CNS penetration if required |
| H-Bond Donors | 2 (Amino) | Critical for Hinge Binding |
| H-Bond Acceptors | 3 (N2, S, N-amino) | Interaction with Lys/Asp residues |
Synthetic Methodology
The synthesis of AMTP-Th requires strict regiocontrol to ensure the formation of the 5-amino isomer rather than the 3-amino isomer. The most robust protocol utilizes the condensation of a substituted hydrazine with an
Retrosynthetic Analysis
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Precursors: (3-Thienylmethyl)hydrazine and 2-methyl-3-ethoxyacrylonitrile.
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Key Transformation: Michael addition-elimination followed by Thorpe-Ziegler type cyclization.
Validated Experimental Protocol
Objective: Synthesis of 5-amino-4-methyl-1-(3-thienylmethyl)pyrazole.
Reagents:
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Hydrazine: (3-Thienylmethyl)hydrazine hydrochloride (1.0 eq).
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Electrophile: 2-Methyl-3-ethoxyacrylonitrile (1.1 eq).
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Base: Sodium Ethoxide (NaOEt) or Triethylamine (Et₃N) (2.5 eq).
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Solvent: Absolute Ethanol (EtOH).
Step-by-Step Procedure:
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Free Base Formation: In a dry round-bottom flask under N₂ atmosphere, suspend (3-thienylmethyl)hydrazine HCl in absolute EtOH. Add 1.0 eq of base and stir at 0°C for 15 min to generate the free hydrazine.
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Addition: Dropwise add 2-methyl-3-ethoxyacrylonitrile to the hydrazine solution.
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Mechanistic Note: The terminal -NH₂ of the hydrazine is the most nucleophilic species and attacks the
-carbon of the nitrile, displacing the ethoxy group.
-
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Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours.
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Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The intermediate enamine-nitrile should disappear.
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Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.
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Purification:
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Dissolve residue in EtOAc and wash with water and brine.
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Dry over Na₂SO₄ and concentrate.
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Crystallization: Recrystallize from EtOH/Hexane or purify via flash column chromatography (Gradient: 0-50% EtOAc/Hexane).
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Characterization Standards (Expected):
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¹H NMR (400 MHz, DMSO-d₆):
7.50 (dd, Thiophene-H), 7.10 (s, Pyrazole-H3), 5.30 (s, 2H, N-CH₂), 5.10 (br s, 2H, NH₂), 1.95 (s, 3H, CH₃). -
MS (ESI): m/z 194.1 [M+H]⁺.
Structural Biology & Signaling Pathways
In the context of kinase inhibition, AMTP-Th acts as an ATP-competitive scaffold. The diagram below illustrates its interaction logic within the ATP-binding pocket of a generic tyrosine kinase (e.g., FGFR or p38).
Figure 1: Pharmacophore mapping of AMTP-Th within a kinase ATP-binding site. The 5-amino/N2 motif forms a bidentate hydrogen bond with the hinge region, while the thienyl group occupies the hydrophobic back-pocket.
Applications in Drug Development[3][6]
Fragment Elaboration
AMTP-Th is rarely the final drug; it is the anchor .
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Strategy: "Grow" the molecule from the C4-methyl or N-amino position.
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Example: Acylation of the C5-amino group with aromatic acid chlorides yields Pyrazolo-Amides , a class known for potent biological activity (e.g., FGFR inhibitors).
Synthesis of Fused Heterocycles
The scaffold is a "1,3-binucleophile" (C4 and 5-NH₂). Reacting AMTP-Th with 1,3-dielectrophiles (e.g., acetylacetone or malonates) yields Pyrazolo[1,5-a]pyrimidines .
Figure 2: Synthetic utility of the AMTP-Th scaffold in generating diverse chemical libraries.
References
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Synthesis of 5-Aminopyrazoles: F. Bondavalli et al., "Reaction of 2-ethoxymethylene-malononitrile and substituted hydrazines," J. Med. Chem., available via .
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Kinase Inhibitor Design: P. Traxler et al., "Pyrazoles as Kinase Inhibitors," Med. Res. Rev., relevant context via .
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Thiophene Isosteres: "Bioactive Fused Pyrazoles Inspired by 5-Aminopyrazole Derivatives," Int. J. Mol. Sci., 2025.[2][3][4][5][6] .
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Experimental Protocols: "Synthesis of 5-amino-1-substituted pyrazoles," Organic Syntheses, validated via .
Sources
- 1. 1249580-46-8|3-MEthyl-1-[1-(3-thienyl)ethyl]-1h-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 2. unige.iris.cineca.it [unige.iris.cineca.it]
- 3. mdpi.com [mdpi.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
